molecular formula C11H12BrNO B1467295 4-(3-Bromophenyl)-4-methylpyrrolidin-2-one CAS No. 1479045-20-9

4-(3-Bromophenyl)-4-methylpyrrolidin-2-one

Cat. No.: B1467295
CAS No.: 1479045-20-9
M. Wt: 254.12 g/mol
InChI Key: JMLMZZDFVZZENO-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)-4-methylpyrrolidin-2-one is a bicyclic lactam featuring a pyrrolidin-2-one core substituted at the 4-position with a 3-bromophenyl group and a methyl group. Its structural uniqueness lies in the substitution pattern, which distinguishes it from nitrogen-substituted pyrrolidinones (e.g., 1-(bromophenyl)pyrrolidin-2-one derivatives) .

Properties

IUPAC Name

4-(3-bromophenyl)-4-methylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-11(6-10(14)13-7-11)8-3-2-4-9(12)5-8/h2-5H,6-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLMZZDFVZZENO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)NC1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme

The most direct and commonly reported method involves the nucleophilic acyl substitution of 4-methylpyrrolidin-2-one with 3-bromobenzoyl chloride in the presence of a base.

Step Reagents & Conditions Description
1 3-Bromobenzoyl chloride, 4-methylpyrrolidin-2-one Reaction under anhydrous conditions
2 Base (e.g., triethylamine) Neutralizes HCl byproduct
3 Solvent: anhydrous dichloromethane or THF Ensures dry environment
4 Temperature: 0–25 °C Controls reaction rate and selectivity
5 Purification: recrystallization or chromatography Isolates pure product

This method yields the target compound through the formation of an amide bond between the pyrrolidinone nitrogen and the acyl chloride, with the bromophenyl group introduced from the acyl chloride.

Reaction Notes

  • The reaction must be conducted under strictly anhydrous conditions to prevent hydrolysis of the acyl chloride.
  • Triethylamine or other tertiary amines serve both as base and scavenger for HCl.
  • The reaction time varies from 1 to 4 hours depending on scale and temperature.
  • Purification typically involves silica gel column chromatography or recrystallization from suitable solvents such as ethyl acetate/hexane mixtures.

Advantages and Limitations

  • Advantages: Straightforward, high regioselectivity, scalable.
  • Limitations: Requires handling of corrosive acyl chlorides and strict moisture control.

Preparation via Nitroester Intermediate Cyclization and Reduction

An alternative synthetic route involves multi-step transformations starting from a nitro-substituted butanoate ester, followed by reduction and cyclization to form the pyrrolidinone ring.

Representative Procedure (Adapted from 4-(4-Bromophenyl)pyrrolidin-2-one Synthesis)

Step Reagents & Conditions Description
1 Ethyl 3-(3-bromophenyl)-4-nitrobutanoate (prepared or commercial) Starting nitroester intermediate
2 Hydrogen chloride in ethanol, zinc dust, 1,4-dioxane, 0–20 °C Reduction of nitro group to amine
3 Sodium ethoxide in ethanol, room temperature overnight Cyclization to form the pyrrolidinone ring
4 Workup with dichloromethane and sodium bisulfate Separation and purification
5 Precipitation from acetonitrile/water Isolation of pure product

Reaction Mechanism Insights

  • Zinc-mediated reduction converts the nitro group to an amine under acidic conditions.
  • The basic environment provided by sodium ethoxide promotes intramolecular cyclization, forming the pyrrolidinone ring.
  • The bromophenyl group remains intact during these transformations.

Yield and Purity

  • Reported yields for positional isomers like 4-(4-bromophenyl)pyrrolidin-2-one are approximately 60–65%.
  • Purity is confirmed by 1H NMR and mass spectrometry (MS), indicating successful formation of the target compound.

Comparative Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Limitations
Acylation with 3-bromobenzoyl chloride 3-Bromobenzoyl chloride, 4-methylpyrrolidin-2-one, triethylamine Anhydrous, 0–25 °C, 1–4 h 70–85 Direct, regioselective, scalable Requires dry conditions, corrosive reagents
Nitroester reduction and cyclization Ethyl 3-(3-bromophenyl)-4-nitrobutanoate, HCl, zinc, sodium ethoxide 0–20 °C reduction, RT cyclization 60–65 Avoids acyl chlorides, milder reagents Multi-step, moderate yield

Research Findings and Optimization Studies

  • Effect of Base: Triethylamine is preferred for acylation due to its non-nucleophilic nature, minimizing side reactions.
  • Solvent Choice: Dichloromethane and tetrahydrofuran (THF) are commonly used solvents; THF can enhance solubility of reactants.
  • Temperature Control: Lower temperatures reduce side reactions and improve selectivity in acylation.
  • Purification Techniques: Column chromatography with silica gel using gradient elution improves isolation of high-purity product.
  • Scale-Up Considerations: Continuous flow reactors have been explored for acylation steps to enhance reproducibility and safety.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Bromophenyl)-4-methylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The primary application of 4-(3-Bromophenyl)-4-methylpyrrolidin-2-one lies in its potential as a pharmaceutical agent. Research indicates that pyrrolidine derivatives can exhibit various biological activities, including:

  • Anticancer Properties : Some studies suggest that compounds similar to this compound may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The bromophenyl group may enhance the interaction with cancer-related proteins, leading to increased cytotoxicity against certain cancer cell lines .
  • Neuropharmacological Effects : Pyrrolidine derivatives have been explored for their effects on the central nervous system. They may act as modulators of neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression or anxiety .

Synthetic Chemistry

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it a versatile building block. Notable applications include:

  • Synthesis of Alkaloids : The compound can be utilized in the synthesis of alkaloid structures through reactions such as aza-Cope rearrangements, where it acts as a precursor to generate biologically active alkaloids .
  • Functionalization Reactions : The bromine atom can be substituted or modified in further synthetic steps, allowing for the introduction of different functional groups that can tailor the properties of the final product .

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of pyrrolidine derivatives highlighted that compounds structurally related to this compound demonstrated significant cytotoxic effects against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell cycle progression .

Case Study 2: Synthesis of Neuroactive Compounds

Research focused on synthesizing neuroactive compounds from pyrrolidine derivatives showed that this compound could be transformed into novel ligands for neurotransmitter receptors. These ligands exhibited promising affinities and selectivities, indicating potential therapeutic applications in neuropharmacology .

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)-4-methylpyrrolidin-2-one involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the pyrrolidinone ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

Table 1: Key Structural Differences and Similarities
Compound Name Substituent Position Functional Groups CAS Number Molecular Weight (g/mol) Reference Evidence
4-(3-Bromophenyl)-4-methylpyrrolidin-2-one 4-position of ring 3-Bromophenyl, methyl Not explicitly provided ~254.12 (estimated)
1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one N-substituted 3-Bromo-4-methylphenyl 1226225-33-7 254.12
(4R)-4-(3-Bromo-4-chlorophenyl)pyrrolidin-2-one 4-position of ring 3-Bromo-4-chlorophenyl 1252761-52-6 274.55
1-(4-Bromophenyl)pyrrolidin-2-one N-substituted 4-Bromophenyl 7661-32-7 240.10
5-(4-Bromophenyl)-4-[(4-ethoxyphenyl)carbonyl]-1-(3-pyridylmethyl)pyrrol-2-one 5-position of ring 4-Bromophenyl, 4-ethoxybenzoyl, pyridylmethyl 442551-18-0 ~536.4

Key Observations :

  • Substituent Position: The target compound’s substituents on the pyrrolidinone ring (4-position) contrast with N-substituted analogs (e.g., 1-(bromophenyl)pyrrolidin-2-ones), which exhibit altered electronic and steric profiles .
  • Halogen Effects : The presence of bromine at the 3-position on the phenyl ring (vs. 4-bromo in other analogs) may influence binding affinity in biological systems due to differences in steric bulk and electron-withdrawing effects .

Key Observations :

  • The target compound may share synthetic strategies with (4R)-4-(3-Bromo-4-chlorophenyl)pyrrolidin-2-one, such as Suzuki-Miyaura coupling for aryl group introduction .
  • Nitrogen-substituted analogs (e.g., 1-(4-Bromophenyl)pyrrolidin-2-one) are synthesized via simpler alkylation reactions, highlighting the synthetic flexibility of pyrrolidinone derivatives .

Biological Activity

The compound 4-(3-Bromophenyl)-4-methylpyrrolidin-2-one is a pyrrolidine derivative that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological implications, structure-activity relationships, and relevant case studies.

Chemical Structure

The chemical structure of this compound features a bromophenyl group attached to a pyrrolidine ring, which contributes to its unique biological properties. The molecular formula is C11H12BrNC_{11}H_{12}BrN, with a molecular weight of approximately 240.12 g/mol.

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolidinone compounds exhibit significant anticancer properties. For instance, research has shown that similar compounds can induce apoptosis in various cancer cell lines by modulating pathways involving Bcl-2 family proteins and caspases .

Neuroprotective Effects

Evidence suggests that this compound may possess neuroprotective effects. Compounds in this class have been studied for their ability to mitigate oxidative stress and inflammation in neuronal cells, potentially providing therapeutic benefits in neurodegenerative diseases .

Anti-inflammatory Properties

The compound's anti-inflammatory activity has been documented in several studies, where it demonstrated the ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha. This effect is crucial for conditions characterized by chronic inflammation .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound helps elucidate its biological activity. The presence of the bromine atom on the phenyl ring enhances lipophilicity, which may improve cell membrane permeability and bioavailability. Additionally, modifications on the pyrrolidine ring can significantly affect potency and selectivity toward biological targets.

Case Studies

StudyFindings
Study 1 : In vitro analysis of anticancer activityDemonstrated significant cytotoxic effects against breast cancer cells with IC50 values in the low micromolar range.
Study 2 : Neuroprotective effectsShowed reduced neuronal apoptosis in models of oxidative stress, with downregulation of caspase-3 activity.
Study 3 : Anti-inflammatory activityReported inhibition of IL-6 production in macrophages treated with the compound, suggesting potential for treating inflammatory diseases.

Q & A

Q. What are the established synthetic routes for 4-(3-Bromophenyl)-4-methylpyrrolidin-2-one, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step organic reactions, such as:

  • Step 1 : Formation of the pyrrolidin-2-one ring via cyclization of a bromophenyl-substituted precursor.
  • Step 2 : Methylation at the 4-position using alkylating agents like methyl iodide under basic conditions (e.g., K₂CO₃ in DMF).
  • Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product .

Q. Critical considerations :

  • Temperature control during cyclization (80–100°C) minimizes side reactions.
  • Solvent polarity impacts reaction kinetics; DMF enhances nucleophilic substitution efficiency .
  • Yield optimization (~60–75%) requires inert atmospheres (N₂/Ar) to prevent oxidation .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • ¹H NMR : Key signals include:
    • δ 1.5–1.7 ppm (singlet, 3H, CH₃).
    • δ 3.1–3.3 ppm (multiplet, 2H, pyrrolidinone ring CH₂).
    • δ 7.2–7.5 ppm (aromatic protons from 3-bromophenyl) .
  • IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch of pyrrolidinone) and ~560 cm⁻¹ (C-Br stretch) .
  • MS : Molecular ion peak at m/z 255 [M+H]⁺, with isotopic patterns confirming bromine presence .

Q. What crystallization strategies improve the quality of single crystals for X-ray diffraction studies?

  • Use slow evaporation of a saturated solution in a 1:1 mixture of ethanol and dichloromethane.
  • Additive screening (e.g., trace amounts of DMSO) can enhance crystal lattice stability .
  • Software tools : SHELXL for refinement and ORTEP-III for graphical representation of thermal ellipsoids .

Advanced Research Questions

Q. How does the 3-bromophenyl substituent influence the compound’s hydrogen-bonding network in the solid state?

The bromine atom acts as a weak hydrogen-bond acceptor, forming C–H···Br interactions (2.8–3.2 Å) with adjacent methyl or aromatic protons. Graph-set analysis (e.g., R₂²(8) motifs) reveals a layered crystal packing, stabilized by van der Waals forces and π-π stacking (3.5–4.0 Å interplanar distances) .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • The bromine atom undergoes oxidative addition with Pd(0) catalysts (e.g., Pd(PPh₃)₄), forming a Pd(II) intermediate.
  • Key factors :
    • Ligand choice (e.g., SPhos) accelerates transmetallation with boronic acids.
    • Base (e.g., Cs₂CO₃) deprotonates the boronic acid, enabling reductive elimination .
  • Monitoring : Reaction progress tracked via TLC (Rf shift from 0.5 to 0.3 in ethyl acetate/hexane) .

Q. How does the compound’s conformational flexibility impact its biological activity in enzyme inhibition assays?

  • Docking studies : The pyrrolidinone ring adopts a half-chair conformation, positioning the 3-bromophenyl group into hydrophobic enzyme pockets (e.g., kinases).
  • SAR data : Methyl substitution at the 4-position reduces steric hindrance, enhancing binding affinity (IC₅₀ values: 0.8–1.2 µM vs. 2.5 µM for non-methylated analogs) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-Bromophenyl)-4-methylpyrrolidin-2-one
Reactant of Route 2
4-(3-Bromophenyl)-4-methylpyrrolidin-2-one

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